1,3-Dimethyl-8-((2-oxo-2-(p-tolyl)ethyl)thio)-3,9-dihydro-1H-purine-2,6-dione
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Overview
Description
Preparation Methods
The synthetic routes and reaction conditions for WAY-604596-A are not extensively detailed in the available literature. it is typically synthesized for research purposes and is available in solutions such as 10 mM in DMSO
Chemical Reactions Analysis
WAY-604596-A undergoes various chemical reactions, including oxidation, reduction, and substitution. The specific reagents and conditions used in these reactions are not widely reported. the compound’s structure suggests it can participate in typical organic reactions involving its functional groups. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
WAY-604596-A has several scientific research applications:
Mechanism of Action
WAY-604596-A exerts its effects by modulating RNA-binding proteins. These proteins play a critical role in various cellular processes, including gene expression and regulation. By influencing these proteins, WAY-604596-A can affect the pathways involved in bronchoconstriction and bacterial activity .
Comparison with Similar Compounds
WAY-604596-A can be compared with other compounds that modulate RNA-binding proteins or exhibit antibronchoconstrictive and antibacterial activities. Some similar compounds include:
WAY-100635: A selective serotonin receptor antagonist.
WAY-267464: An oxytocin receptor agonist.
WAY-181187: A dopamine receptor antagonist.
WAY-604596-A is unique due to its specific molecular structure and its dual role in modulating RNA-binding proteins and exhibiting antibronchoconstrictive and antibacterial activities .
Properties
Molecular Formula |
C16H16N4O3S |
---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
1,3-dimethyl-8-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C16H16N4O3S/c1-9-4-6-10(7-5-9)11(21)8-24-15-17-12-13(18-15)19(2)16(23)20(3)14(12)22/h4-7H,8H2,1-3H3,(H,17,18) |
InChI Key |
JZLKTMGDCHIQRV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CSC2=NC3=C(N2)C(=O)N(C(=O)N3C)C |
Origin of Product |
United States |
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